![molecular formula C37H27N B13922977 N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)
N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine is an organic compound that features a complex structure with multiple aromatic rings. This compound is notable for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. The presence of biphenyl and fluorenyl groups in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine typically involves multi-step organic reactions. One common method includes the coupling of biphenyl and fluorenyl derivatives through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling . These reactions often require the use of aryl halides and organometallic reagents under specific conditions, including the presence of a palladium catalyst, base, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the reaction conditions and minimize the production costs . Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of multiple aromatic rings, this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Nucleophilic Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include nitrated, sulfonated, halogenated, oxidized, and reduced derivatives of N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine. These derivatives can have varied applications depending on their specific chemical properties .
科学研究应用
N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its use as a scaffold for drug development.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
作用机制
The mechanism of action of N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the chemical modifications of the compound .
相似化合物的比较
Similar Compounds
Biphenyl: A simpler compound with two connected benzene rings, used in various industrial applications.
N,N’-Diphenyl-N,N’-bis(1-naphthyl)-1,1’-biphenyl-4,4’-diamine: A related compound used in OLEDs and other electronic applications.
Uniqueness
N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine is unique due to its combination of biphenyl and fluorenyl groups, which impart distinct electronic and optical properties. This makes it particularly valuable in advanced materials and electronic applications .
属性
分子式 |
C37H27N |
|---|---|
分子量 |
485.6 g/mol |
IUPAC 名称 |
9,9-diphenyl-N-(3-phenylphenyl)fluoren-1-amine |
InChI |
InChI=1S/C37H27N/c1-4-14-27(15-5-1)28-16-12-21-31(26-28)38-35-25-13-23-33-32-22-10-11-24-34(32)37(36(33)35,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-26,38H |
InChI 键 |
MGRMCBQEOQBUFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC4=C3C(C5=CC=CC=C45)(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)


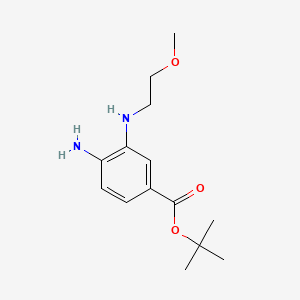


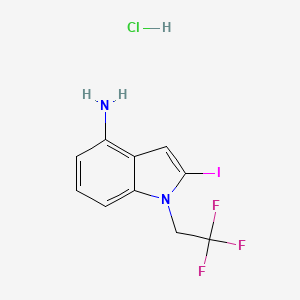
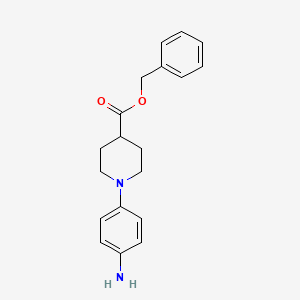

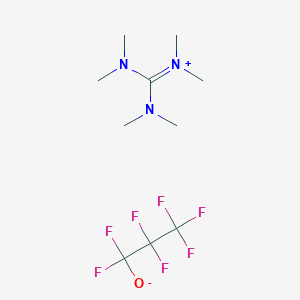

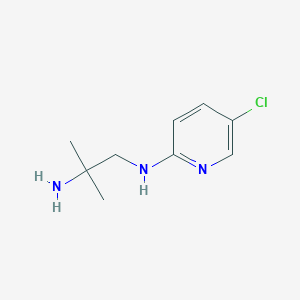
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
